O,O,O-Tributyl phosphorothioate
Overview
Description
O,O,O-Tributyl phosphorothioate is an organophosphorus compound with the molecular formula C12H27O3PS. It is a colorless liquid with a characteristic odor and is known for its use as a plasticizer, lubricant additive, antifoam agent, hydraulic fluid, and intermediate in various chemical processes .
Preparation Methods
O,O,O-Tributyl phosphorothioate can be synthesized through a one-pot reaction of alkyl halides with a mixture of diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . Another method involves the reaction of tributyl phosphite with sulfur . These methods provide efficient routes for the preparation of this compound.
Chemical Reactions Analysis
O,O,O-Tributyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can undergo substitution reactions, particularly involving the phosphorothioate group.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. Major products formed from these reactions include butoxy groups and polyphosphate .
Scientific Research Applications
O,O,O-Tributyl phosphorothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of O,O,O-Tributyl phosphorothioate involves its interaction with molecular targets such as proteins and nucleic acids. It can form a physisorbed layer on metal surfaces at lower temperatures, and at higher temperatures, it undergoes P–O bond scission to yield butoxy groups . This interaction is crucial for its role as a lubricant additive, where it modifies friction and wear behavior.
Comparison with Similar Compounds
O,O,O-Tributyl phosphorothioate can be compared with other organophosphorus compounds such as:
- Tributyl phosphate (TBP)
- Tricresyl phosphate (TCP)
- Trixylyl phosphate (TXP)
- Zinc dialkyl dithiophosphate (ZnDTP)
These compounds share similar applications as lubricant additives and plasticizers. this compound is unique in its specific reactivity and the formation of butoxy groups upon thermal decomposition .
Properties
IUPAC Name |
tributoxy(sulfanylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3PS/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEZWDDRWXDXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924724 | |
Record name | O,O,O-Tributyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78-47-7, 12408-16-1 | |
Record name | Tri-O-butyl phosphorothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyl phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyl thiophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributylphosphorothionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6519 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O,O,O-Tributyl phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70924724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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